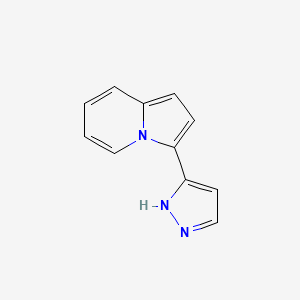

3-(1H-Pyrazol-3-yl)indolizine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-(1H-pyrazol-5-yl)indolizine |

InChI |

InChI=1S/C11H9N3/c1-2-8-14-9(3-1)4-5-11(14)10-6-7-12-13-10/h1-8H,(H,12,13) |

InChI Key |

TZZGEJDQBKAMPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C3=CC=NN3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1h Pyrazol 3 Yl Indolizine and Analogs

Strategic Approaches to Indolizine-Pyrazole Core Construction

The construction of the 3-(1H-Pyrazol-3-yl)indolizine scaffold necessitates the sophisticated orchestration of bond-forming events to assemble the fused bicyclic system. Various strategic approaches have been developed, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope. These strategies primarily include cyclocondensation reactions, 1,3-dipolar cycloadditions, multicomponent reactions, and radical-initiated cyclizations.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in heterocyclic synthesis, providing a direct route to the pyrazole (B372694) ring. The Knorr pyrazole synthesis, a classic example, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). wikipedia.orgresearchgate.netresearchgate.net This fundamental transformation can be adapted to construct the pyrazolyl moiety, which can then be appended to or formed in concert with the indolizine (B1195054) ring.

A notable green chemistry approach for the synthesis of 3-pyrazolyl indoles, structurally related to the target scaffold, involves the cyclocondensation of β-ethylthio-β-indolyl-α,β-unsaturated ketones with semicarbazide hydrochloride, which serves as a safer hydrazine equivalent. beilstein-archives.org This reaction, conducted in refluxing water with PEG-400, circumvents the need for toxic hydrazine and simplifies product purification. beilstein-archives.org The general reaction is depicted below:

Table 1: Synthesis of 3-Pyrazolyl Indoles via Cyclocondensation beilstein-archives.org

| Entry | β-Ethylthio-β-indolyl-α,β-unsaturated Ketone | Product | Yield (%) |

|---|---|---|---|

| 1 | R = Phenyl | 3-(5-Phenyl-1H-pyrazol-3-yl)-1H-indole | 92 |

| 2 | R = 4-Chlorophenyl | 3-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)-1H-indole | 95 |

| 3 | R = 4-Methylphenyl | 3-(5-(4-Methylphenyl)-1H-pyrazol-3-yl)-1H-indole | 93 |

This method highlights the utility of cyclocondensation in forging the pyrazole ring onto a pre-existing indole-like structure, offering a pathway that could be conceptually extended to indolizine precursors.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings with high regio- and stereocontrol. This strategy is particularly well-suited for the synthesis of both the pyrazole and the pyrrole (B145914) ring of the indolizine core.

Nitrilimines, typically generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles that readily undergo cycloaddition with various dipolarophiles to form pyrazole derivatives. rsc.orgmdpi.comresearchgate.net A direct application of this methodology to the synthesis of a spiro(indolizine-pyrazole) system has been reported. researchgate.net In this work, nitrilimine, generated from N'-phenylbenzohydrazonoyl chloride and triethylamine, undergoes a 1,3-dipolar cycloaddition with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-one to furnish novel spiro compounds in moderate yields. researchgate.net

The reaction demonstrates excellent regioselectivity, with the structure and stereochemistry of the products confirmed by X-ray diffraction analysis. researchgate.net

Table 2: Synthesis of Spiro(indolizine-pyrazole) Derivatives via Nitrilimine Cycloaddition researchgate.net

| Entry | Ar group in Dipolarophile | Product | Yield (%) |

|---|---|---|---|

| a | C₆H₅ | 4'-(Phenyl)-2',5'-diphenyl-spiro[indolizine-7,3'-pyrazole] | 65 |

| b | 4-ClC₆H₄ | 4'-(4-Chlorophenyl)-2',5'-diphenyl-spiro[indolizine-7,3'-pyrazole] | 68 |

| c | 2-ClC₆H₄ | 4'-(2-Chlorophenyl)-2',5'-diphenyl-spiro[indolizine-7,3'-pyrazole] | 62 |

Another relevant strategy involves the formal (2+3) cyclization of pyridinium (B92312) 1,4-zwitterions with hydrazonoyl chlorides. nih.gov This reaction proceeds through an unusual ((3+3)-1) pathway, where the in situ generated nitrilimine reacts with the pyridinium zwitterion to ultimately form a fully substituted pyrazole after extrusion of a pyridine (B92270) moiety. nih.gov This approach offers a novel disconnection for accessing highly substituted pyrazoles that could be integrated into an indolizine framework.

The most common and direct route to the indolizine core is the 1,3-dipolar cycloaddition of pyridinium ylides (a type of azomethine ylide) with electron-deficient alkenes or alkynes. koreascience.krsemanticscholar.orgchim.itijettjournal.org These ylides are typically generated in situ by treating N-substituted pyridinium salts with a base.

While direct cycloaddition of a pyridinium ylide with a pyrazole-containing dipolarophile to form this compound is not extensively documented, the modularity of this reaction is well-established. For instance, the synthesis of pyrazolyl pyrrolidines has been achieved by reacting substituted pyrazole aldehydes with an amino acid ester to generate an azomethine ylide, which then undergoes cycloaddition. researchgate.net This demonstrates the feasibility of using pyrazole-functionalized components in such reactions.

A three-component, one-pot synthesis of indolizidines has been developed via the [3+2] cycloaddition of nonstabilized azomethine ylides, showcasing the efficiency of this approach for constructing the core indolizine structure. nih.gov

Table 3: Representative Examples of Indolizine Synthesis via Pyridinium Ylide Cycloaddition

| Pyridinium Salt Precursor | Dipolarophile | Product | Reference |

|---|---|---|---|

| N-Phenacylpyridinium Bromide | Dimethyl acetylenedicarboxylate | Dimethyl 2-phenylindolizine-1,2-dicarboxylate | chim.it |

| N-(Cyanomethyl)pyridinium Chloride | Acrylonitrile | 3-Cyanoindolizine | chim.it |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. acs.orgfao.orgnih.govacs.orgresearchgate.net This strategy has been successfully applied to the direct construction of the pyrazolo[3,4-e]indolizine skeleton.

A highly efficient one-pot, three-component domino reaction has been developed, which involves the reaction of arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles. acs.orgnih.govacs.org This diethylamine-catalyzed reaction, conducted under microwave irradiation, leads to the formation of seven bonds and two new rings in a single step. acs.orgnih.govacs.org A key advantage of this method is its adherence to the principles of group-assisted-purification (GAP), where the product precipitates from the reaction mixture and can be isolated by simple filtration, thus avoiding chromatographic purification. acs.orgacs.org

Table 4: Synthesis of Pyrazolo[3,4-e]indolizine Derivatives via a Three-Component Reaction acs.org

| Arylglyoxal (R¹) | Cyclic 1,3-Dione (R²) | 5-Aminopyrazole (R³) | Product | Yield (%) |

|---|---|---|---|---|

| Phenyl | Dimedone | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4a | 95 |

| 4-Chlorophenyl | Dimedone | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4b | 96 |

| 4-Methylphenyl | Cyclohexane-1,3-dione | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4g | 92 |

Radical-Initiated Cyclization and Cross-Coupling Methods

Radical reactions have emerged as a powerful tool in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds under mild conditions. rsc.orgresearchgate.net These methods are increasingly being applied to the synthesis of complex heterocyclic systems like indolizine.

Recent advances have highlighted the use of radical species or radical intermediates for the construction of the indolizine ring. rsc.orgresearchgate.net These strategies can be broadly classified based on the building blocks used for the ring construction and the nature of the radical trigger. rsc.org A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides provides a direct route to structurally diverse indolizines. rsc.orgresearchgate.net

While the direct application of radical methods to form the this compound core is still an emerging area, the existing literature on radical-mediated indolizine synthesis provides a strong foundation. For example, the synthesis of tetrasubstituted pyrazoles has been achieved through iodination followed by Negishi cross-coupling, a reaction that can involve radical intermediates. beilstein-journals.org Conceptually, a pyrazole-containing radical precursor could be cyclized onto a pyridine ring, or a radical on a pyridine precursor could be trapped by a pyrazole-containing coupling partner to forge the desired linkage.

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. A notable example is the synthesis of pyrazolyl-indolizine derivatives through the reaction of 3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one with various hydrazonoyl chloride derivatives. nih.gov This method provides a straightforward approach to a range of pyrazolyl-indolizine compounds in good to excellent yields. nih.govresearchgate.net

The reaction proceeds in the presence of a base like triethylamine in a suitable solvent such as chloroform. nih.gov The plausible mechanism involves an initial reaction between the enaminone and the hydrazonoyl chloride to form a hydrazone intermediate. researchgate.net This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and hydrogen chloride, leading to the aromatic pyrazolyl-indolizine scaffold in a single synthetic operation. researchgate.net This cascade approach is highly effective for building the fused heterocyclic system.

A variety of pyrazolyl-indolizine derivatives can be synthesized using this method, with yields often ranging from good to excellent. The specific products and their yields depend on the substituents present on the hydrazonoyl chloride reactant.

| Reactant (Hydrazonoyl Chloride Derivative) | Product (Pyrazolyl-Indolizine Derivative) | Yield (%) | Reference |

|---|---|---|---|

| N-phenyl-2-oxopropanehydrazonoyl chloride | 1-(1,5-diphenyl-1H-pyrazol-3-yl)-2-methylindolizine-3-carbonitrile | Good-Excellent | nih.gov |

| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | Ethyl 1-(1,5-diphenyl-1H-pyrazol-3-yl)indolizine-3-carboxylate | Good-Excellent | nih.gov |

| N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | 1-(1-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-yl)-2-methylindolizine-3-carbonitrile | Good-Excellent | nih.gov |

Utilization of Zwitterionic Intermediates (e.g., Pyridinium 1,4-Zwitterions)

Zwitterionic intermediates, particularly pyridinium ylides, are powerful tools for the synthesis of the indolizine core via 1,3-dipolar cycloaddition reactions. Pyridinium 1,4-zwitterionic thiolates, which are stable and easy to handle, have been employed as versatile building blocks in various annulation reactions to form indolizine derivatives. rsc.orgacs.orgnih.gov

A direct application of this methodology for synthesizing pyrazolyl-indolizines involves the reaction of a pyrazole-containing precursor with pyridine to generate the key pyridinium salt. For instance, 3-bromoacetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile reacts with pyridine to afford the corresponding pyridinium bromide salt. researchgate.net Treatment of this salt with a base like triethylamine generates the pyridinium ylide in situ. This ylide, a zwitterionic intermediate, then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate, followed by oxidation to yield the target this compound derivative. researchgate.net

This strategy highlights the utility of pyridinium zwitterions as reactive intermediates that effectively construct the five-membered pyrrole ring fused to the pyridine core, resulting in the indolizine system.

Contemporary Synthetic Techniques

Modern synthetic techniques offer improvements in efficiency, safety, and environmental impact over traditional methods. Microwave irradiation, solvent-free conditions, and flow chemistry are increasingly being applied to the synthesis of complex heterocyclic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. dergipark.org.tr This technology is well-suited for the synthesis of heterocyclic compounds, including pyrazoles and indolizines. nih.govmdpi.comscispace.com The synthesis of pyrazole derivatives, for example, can be achieved through microwave-assisted one-pot procedures that are both rapid and efficient. researchgate.net

In the context of this compound, microwave irradiation can be employed to drive the key cyclization steps. A one-pot, three-component reaction involving a pyridine derivative, a bromoacetophenone (or a similar pyrazole-containing electrophile), and an alkyne under microwave conditions represents a viable and efficient route to the target scaffold. mdpi.com The use of microwave heating can significantly reduce reaction times from hours to minutes compared to conventional heating methods, making it an attractive approach for generating libraries of indolizine derivatives for further study. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis by eliminating the use of volatile and often toxic organic solvents. Several synthetic routes to both pyrazoles and indolizines have been adapted to run under solvent-free conditions. mdpi.commdpi.com

For instance, an efficient one-pot synthesis of pyrazolone derivatives has been developed under microwave irradiation and solvent-free conditions, yielding products in excellent yields. mdpi.comnih.gov Similarly, a copper-catalyzed, solvent-free synthesis of indolizines from pyridine, acetophenone, and a nitroolefin has been reported to proceed with high yields. mdpi.com Combining these principles, a green synthesis of this compound can be envisioned. Such a reaction would likely involve grinding the solid reactants together, possibly with a solid catalyst, and heating (either conventionally or with microwaves) to initiate the reaction, thereby avoiding the need for a solvent medium. This approach offers benefits of operational simplicity, reduced waste, and often easier product isolation.

Flow Chemistry Applications in Pyrazole-Indolizine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch synthesis. nih.gov This technology has been successfully applied to the synthesis of various heterocycles, including indoles and pyrazoles. nih.govmdpi.comresearchgate.net

While a dedicated flow synthesis for this compound has not been explicitly reported, the principles are readily applicable. A potential flow process could involve a multi-reactor setup. For example, the synthesis of a pyrazole-containing intermediate could be achieved in the first reactor module. The output from this reactor would then be mixed with a pyridine derivative and a reagent to facilitate cyclization in a second heated reactor module to form the indolizine ring. This approach would allow for precise control over temperature, pressure, and residence time, potentially leading to higher yields and purity. Furthermore, the ability to safely handle hazardous intermediates and reagents, such as diazo compounds sometimes used in pyrazole synthesis, is a significant advantage of flow chemistry. nih.gov

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving the desired constitutional and spatial arrangement of atoms is a fundamental challenge in organic synthesis. For this compound, controlling the position of the pyrazole substituent (regioselectivity) is paramount, while controlling the three-dimensional structure (stereoselectivity) becomes important when chiral centers are present or introduced.

The regioselective synthesis of the indolizine core is often achieved through 1,3-dipolar cycloaddition reactions. rsc.orgfrontiersin.org The reaction between a pyridinium ylide (the 1,3-dipole) and an unsymmetrical dipolarophile (e.g., a substituted alkyne or alkene) can potentially lead to two different regioisomers. The observed regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile, with the reaction typically favoring the isomer resulting from the most favorable interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. mdpi.com In syntheses such as those reported by Dawood et al. and El-Aal et al., the specific connectivity affording the 3-(pyrazolyl)indolizine is achieved with high regioselectivity due to these directing effects. nih.govresearchgate.net

The parent this compound is an aromatic, planar molecule and therefore lacks stereocenters. However, stereoselectivity becomes a critical consideration during subsequent transformations, such as the hydrogenation of the indolizine ring to produce indolizidine alkaloids. The stereoselective heterogeneous hydrogenation of substituted indolizines has been studied, demonstrating that diastereomeric products can be formed. nih.govnih.gov For example, the hydrogenation of a tetrasubstituted indolizine was shown to be highly diastereoselective, favoring the formation of the trans product. nih.govacs.org The stereochemical outcome can be influenced by the choice of catalyst (e.g., Rh/Al₂O₃), solvent, and reaction conditions, with theoretical calculations suggesting that phenomena like keto-enol tautomerism under kinetic control can be the source of the observed selectivity. nih.gov

Post-Synthetic Functionalization of the Indolizine-Pyrazole Scaffold

The this compound scaffold combines two distinct heterocyclic systems: the π-electron-rich indolizine and the electron-deficient pyrazole. This electronic dichotomy offers multiple avenues for post-synthetic functionalization, allowing for the selective modification of either ring system to generate diverse analogs. The reactivity of the combined scaffold is largely governed by the inherent chemical properties of its constituent parts.

Electrophilic Substitution

The indolizine nucleus is a 10π-aromatic system, making it highly susceptible to electrophilic attack. chim.it Molecular orbital calculations and experimental data confirm that the positions of highest electron density are C-3 and C-1. jbclinpharm.org In the this compound scaffold, the C-3 position is already substituted. Consequently, electrophilic substitution is predicted to occur preferentially at the C-1 position. jbclinpharm.org Common electrophilic functionalization reactions such as halogenation, nitration, and acylation can be envisioned at this site.

In contrast, the pyrazole ring is generally less reactive towards electrophiles. When subjected to electrophilic substitution, the reaction typically occurs at the C-4 position. scribd.com Therefore, under carefully controlled conditions, it is possible to selectively functionalize either the indolizine or the pyrazole ring. For instance, milder electrophilic conditions would favor substitution at the C-1 position of the indolizine ring, while more forcing conditions might be required to functionalize the C-4 position of the pyrazole moiety.

| Reaction | Reagent/Conditions | Predicted Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 1-Nitro-3-(1H-pyrazol-3-yl)indolizine |

| Bromination | N-Bromosuccinimide (NBS) | 1-Bromo-3-(1H-pyrazol-3-yl)indolizine |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | 1-Acyl-3-(1H-pyrazol-3-yl)indolizine |

| Vilsmeier-Haack Formylation | POCl3, DMF | 1-Formyl-3-(1H-pyrazol-3-yl)indolizine |

| Azo Coupling | Ar-N2+Cl- | 1-(Arylazo)-3-(1H-pyrazol-3-yl)indolizine |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com To utilize these methods, the indolizine-pyrazole scaffold must first be functionalized with a suitable handle, typically a halide (e.g., bromo or iodo) or a triflate group. As established, electrophilic halogenation can selectively introduce a halogen at the C-1 position of the indolizine ring. This halogenated derivative can then serve as a substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling : Reaction of the 1-bromo or 1-iodo derivative with a boronic acid or ester can introduce a variety of aryl or vinyl substituents. nih.gov

Sonogashira Coupling : This reaction allows for the introduction of alkyne moieties by coupling the halide with a terminal alkyne. mdpi.com

Heck Coupling : The formation of a new C-C bond can be achieved by reacting the halogenated scaffold with an alkene.

These reactions provide a modular approach to introduce a wide range of functional groups, significantly expanding the chemical space accessible from the core scaffold.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base | 1-Aryl-3-(1H-pyrazol-3-yl)indolizine |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 1-(Alkynyl)-3-(1H-pyrazol-3-yl)indolizine |

| Heck | Alkene (CH2=CHR) | Pd catalyst, Base | 1-(Alkenyl)-3-(1H-pyrazol-3-yl)indolizine |

N-Functionalization of the Pyrazole Ring

The pyrazole moiety contains a secondary amine (N-H) that can be readily functionalized. mdpi.com N-alkylation is a common modification, typically achieved by treating the substrate with an alkyl halide in the presence of a base. semanticscholar.orgresearchgate.net This reaction provides a straightforward method to introduce various alkyl groups at the N-1 position of the pyrazole ring. The choice of reaction conditions can influence the outcome, with methods developed to control regioselectivity in unsymmetrical pyrazoles. mdpi.comresearchgate.net This functionalization can alter the steric and electronic properties of the scaffold, potentially influencing its biological activity and physical properties.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Indolizine-Pyrazole Ring Formation

The construction of the 3-(1H-Pyrazol-3-yl)indolizine framework can be conceptualized through several strategic synthetic disconnections. The most prevalent and extensively studied mechanisms for forming the core indolizine (B1195054) ring involve 1,3-dipolar cycloaddition reactions. chim.itijettjournal.org In this context, a pyridinium (B92312) ylide acts as the 1,3-dipole, which reacts with a suitable dipolarophile. For the synthesis of the target molecule, this dipolarophile would need to contain a pre-formed pyrazole (B372694) ring or a latent functional group that can be converted into a pyrazole.

One plausible mechanistic pathway begins with the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound bearing a pyrazole moiety. This initially forms a pyridinium salt. Subsequent treatment with a base generates a stabilized pyridinium ylide intermediate. This ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne, followed by an oxidation or elimination step to yield the aromatic indolizine ring. organic-chemistry.org

Alternatively, a well-established route involves the Tschitschibabin reaction, where 2-alkylpyridine derivatives are reacted with α-halocarbonyl compounds. rsc.org Another significant pathway is the intramolecular cyclization of N-ylides derived from pyridines. rsc.org For the specific construction of a 3-pyrazolyl substituted indolizine, the reaction could proceed via the cycloaddition of a pyridinium ylide to a dipolarophile such as a pyrazole-substituted α,β-unsaturated ketone. The reaction is often considered a concerted [8π+2π] cycloaddition, although stepwise mechanisms involving zwitterionic intermediates have also been proposed and are gaining acceptance. nih.gov

Radical-induced synthetic approaches are also emerging as a powerful tool for constructing the indolizine core, offering high efficiency and atom economy. rsc.org These reactions proceed through radical intermediates, providing an alternative mechanistic pathway to traditional polar reactions.

Identification and Characterization of Reactive Intermediates

The course of the synthesis and subsequent reactions of indolizine derivatives are dictated by a series of transient, high-energy intermediates. The identification and characterization of these species are paramount for understanding and controlling the reaction.

While not a direct formation pathway, the photooxygenation of a pre-formed indolizine ring provides profound insight into its electronic structure and reactivity, highlighting key intermediates. When indolizines are subjected to photooxygenation, the reaction can proceed via a singlet oxygen mechanism. nih.govacs.org The specific intermediates formed are highly dependent on the solvent.

In polar protic solvents like methanol, the reaction is believed to proceed through a peroxidic zwitterion . nih.govacs.org This intermediate results from the attack of singlet oxygen on the electron-rich C2-C3 bond of the indolizine's pyrrole (B145914) ring. The polar solvent can then trap this zwitterion, leading to C3-N bond cleavage and subsequent ring opening. nih.govacs.org

In contrast, in aprotic solvents such as acetonitrile, the reaction is thought to form a dioxetane intermediate across the C2-C3 bond. nih.govacs.org This four-membered ring peroxide is unstable and undergoes homolytic cleavage of the O-O bond, leading to different product profiles compared to the pathway in methanol. nih.govacs.org

Enaminones are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. researchgate.net In the context of forming the pyrazole or indolizine rings, enaminones can serve as crucial intermediates. For pyrazole synthesis, the reaction of an enaminone with hydrazine (B178648) hydrate (B1144303) is a classic and efficient method. nih.gov The initial step involves the nucleophilic attack of hydrazine on the β-carbon of the enaminone, followed by cyclization and dehydration to afford the pyrazole ring. nih.gov

For indolizine synthesis, pyrrole-based enaminones can be utilized as precursors. nih.gov For example, a β-enaminone can be a precursor to various heterocycles, including pyrazoles, through reactions with hydrazine derivatives. mdpi.com A synthetic strategy for this compound could involve a B2pin2-mediated radical cascade cyclization/aromatization reaction of an enaminone with a pyridine derivative, which has been shown to produce functionalized indolizines under metal-free conditions. organic-chemistry.org

Table 1: Role of Enaminone Intermediates in Heterocycle Synthesis

| Heterocycle | Reactant(s) | Role of Enaminone | General Mechanism |

| Pyrazole | Enaminone + Hydrazine | Key building block | Nucleophilic addition of hydrazine, cyclization, dehydration. nih.gov |

| Indolizine | Pyrrole-based Enaminone + Lewis Acid | Cyclization precursor | Lewis acid-mediated intramolecular cyclization. nih.gov |

| Pyridine | Enaminone + Active Methylene Compound | Versatile intermediate | Nucleophilic displacement followed by elimination and cyclization. nih.gov |

Pyridinium N-ylides are arguably the most important intermediates in the synthesis of the indolizine ring system. chim.it These 1,3-dipoles are typically generated in situ from the corresponding N-substituted pyridinium salts by treatment with a base. researchgate.net The stability of the ylide is enhanced by the presence of an electron-withdrawing group on the ylidic carbon. researchgate.netacs.org

The quintessential reaction involving these intermediates is the 1,3-dipolar cycloaddition. ijettjournal.org The pyridinium ylide reacts with a dipolarophile (e.g., an electron-deficient alkene or alkyne) in a [3+2] cycloaddition manner. organic-chemistry.org This initially forms a primary cycloadduct, a partially saturated dihydropyrrolo[1,2-a]pyridine. This intermediate is rarely isolated and undergoes spontaneous dehydrogenation or oxidation under the reaction conditions to yield the final aromatic indolizine product. organic-chemistry.orgresearchgate.net The choice of dipolarophile is critical for introducing the desired substituent at the C3 position, which in this case would be the pyrazole ring.

Studies on Electron Transfer Mechanisms

Electron transfer processes play a crucial role in certain reactions of indolizines, particularly in photooxygenation under specific conditions. Indolizines are π-electron excessive heteroaromatics with low ionization potentials, making them susceptible to oxidation and excellent electron donors.

In some photooxygenation reactions, especially when direct reaction with singlet oxygen is inefficient, a single-electron transfer (SET) mechanism can be initiated. nih.govacs.org Using a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) (DCA), the indolizine can be photooxygenated under electron transfer conditions. nih.govacs.org In this process, the indolizine donates an electron to the excited sensitizer, forming an indolizine cation radical and the sensitizer's radical anion. This indolizine cation radical can then react with a superoxide (B77818) anion radical (formed by electron transfer from the sensitizer radical anion to molecular oxygen) or directly with molecular oxygen. nih.govacs.org This pathway leads to different products, often involving oxidation of the pyridine ring rather than the pyrrole ring, demonstrating a distinct mechanistic route compared to the singlet oxygen pathway. nih.govacs.org

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of mechanistic pathways in indolizine chemistry is highly sensitive to reaction conditions such as the choice of solvent, catalyst, and temperature. The photooxygenation of indolizines serves as a prime example of this sensitivity. nih.govacs.org

As discussed, the solvent polarity dictates the nature of the primary peroxidic intermediate.

In Methanol (Protic): The reaction favors the formation of a peroxidic zwitterion , which is trapped by the solvent, leading to pyrrole ring-opened products. nih.govacs.org

In Acetonitrile (Aprotic): The reaction proceeds through a dioxetane intermediate, whose subsequent fragmentation leads to different carbonyl-containing products. nih.govacs.org

This dramatic shift in product distribution based solely on the solvent underscores the importance of the reaction environment in stabilizing specific intermediates and directing the reaction down a particular mechanistic channel.

Table 2: Solvent Effects on Indolizine Photooxygenation Pathway

| Condition | Key Intermediate | Consequence | Typical Products | Reference |

| Methanol (Protic Solvent) | Peroxidic Zwitterion | Nucleophilic trapping by solvent | C3-N bond cleavage, pyrrole ring opening | nih.govacs.org |

| Acetonitrile (Aprotic Solvent) | Dioxetane | O-O bond homolysis | Fragmentation to carbonyl compounds | nih.govacs.org |

| DCA Sensitizer (Electron Transfer) | Indolizine Cation Radical | Combination with superoxide | Pyridine ring oxidation | nih.govacs.org |

Similarly, in the synthesis of the indolizine ring via 1,3-dipolar cycloaddition, the choice of base, solvent, and temperature can influence the efficiency of ylide formation and the rate of the subsequent cycloaddition and aromatization steps.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for a complete assignment of the molecule's structure in solution and the gas phase. nih.gov These methods have been successfully employed to verify the chemical structures and purity of various synthesized pyrazolyl-indolizine derivatives. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. Through ¹H and ¹³C NMR experiments, the chemical environment of each hydrogen and carbon atom in 3-(1H-Pyrazol-3-yl)indolizine can be mapped out.

The ¹H NMR spectrum is expected to show distinct signals for each proton on the indolizine (B1195054) and pyrazole (B372694) rings. Protons on the aromatic indolizine core typically resonate in the downfield region, with their specific chemical shifts and coupling constants providing information about their relative positions. ipb.pt Similarly, the protons of the pyrazole ring will exhibit characteristic signals. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing a unique resonance for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment.

While specific spectral data for the unsubstituted this compound is not detailed in the provided search results, analysis of related derivatives provides insight into the expected values. For instance, the ¹H NMR data for (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone showed distinct signals for both the indolizine and pyrazole protons in the aromatic region (6.94-8.55 ppm). nih.gov

Table 1: Expected NMR Data for this compound This table is illustrative and based on general principles of NMR spectroscopy for heterocyclic compounds.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.5 - 8.5 | d, t, s | Indolizine & Pyrazole ring protons |

| ¹H | >10.0 | br s | Pyrazole N-H proton |

| ¹³C | ~100 - 150 | Indolizine & Pyrazole ring carbons |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of the fused heterocyclic ring system.

Key expected absorptions include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H group of the pyrazole ring.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the aromatic carbon-carbon and carbon-nitrogen double bonds within the indolizine and pyrazole rings. nih.govmdpi.com

C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the 650-900 cm⁻¹ region, and their pattern can provide clues about the substitution pattern of the rings.

These characteristic bands confirm the presence of the core heterocyclic structures. nih.govmdpi.com

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 | N-H Stretch | Pyrazole N-H |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 1400-1650 | C=C and C=N Stretch | Aromatic Rings |

| 650-900 | C-H Bend (out-of-plane) | Aromatic Rings |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental formula of a compound. mdpi.com For this compound (C₁₁H₉N₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation of the indolizine core and the pyrazole ring would produce a unique fingerprint. sapub.orgscirp.org Plausible fragmentation pathways could involve the loss of small, stable molecules like HCN or N₂ from the pyrazole moiety or cleavage of the indolizine ring system. researchgate.netresearchgate.net

Table 3: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃ |

| Exact Mass | 183.080 g/mol |

| Molecular Ion Peak (m/z) | 183 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been used to determine the molecular structure of several pyrazole derivatives. nih.gov

For a crystalline sample of this compound, X-ray analysis would confirm the planarity of the fused indolizine ring system, a characteristic feature of this aromatic core. chim.it It would also determine the relative orientation of the pyrazole ring with respect to the indolizine plane, defined by the dihedral angle between the two rings.

In related structures, such as 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile, the indolizine ring system was found to be essentially planar, with the dihedral angle between the indolizine and pyrazole rings being 7.52 (12)°. nih.gov Similarly, in another derivative, the indolizine ring was also planar, with dihedral angles to the attached pyrazole rings being significant. nih.gov The analysis would also reveal details about crystal packing, such as the presence of hydrogen bonds or π–π stacking interactions, which govern the supramolecular architecture. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure compound. mdpi.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and confirmation of the empirical formula of the synthesized compound. nih.gov For this compound (C₁₁H₉N₃), the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 72.11% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.95% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.94% |

| Total Molecular Weight | 183.214 g/mol |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study the properties of heterocyclic compounds, including those containing pyrazole (B372694) and indolizine (B1195054) moieties.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For heterocyclic systems like indolizine and pyrazole derivatives, DFT methods, often with basis sets such as B3LYP/6-311+G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Indolizine and Pyrazole Scaffolds

| Parameter | Indolizine Derivatives (Typical Values) | Pyrazole Derivatives (Typical Values) |

| C-N Bond Length (Å) | 1.37 - 1.40 | 1.33 - 1.38 |

| C-C Bond Length (Å) | 1.38 - 1.42 | 1.36 - 1.41 |

| C=N Bond Angle (°) | ~120 | ~110 |

| C-C-C Bond Angle (°) | ~120 | ~108 |

Note: The data in this table is illustrative and represents typical ranges found in the literature for related indolizine and pyrazole compounds, not specific values for 3-(1H-Pyrazol-3-yl)indolizine.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For π-conjugated systems like this compound, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is located on the electron-deficient areas. In indolizine derivatives, the HOMO is often localized on the five-membered ring, while the LUMO is distributed over the six-membered ring. chemrxiv.org The pyrazole ring, being electron-rich, would also contribute significantly to the HOMO. The precise distribution of these orbitals in this compound would depend on the electronic interplay between the two heterocyclic systems.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Heterocyclic Systems

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indolizine | -5.5 to -6.5 | -1.0 to -2.0 | 3.5 - 5.5 |

| Pyrazole | -6.0 to -7.0 | -0.5 to -1.5 | 4.5 - 6.5 |

| Substituted Indolizines | Varies with substituent | Varies with substituent | Can be tuned |

Note: These values are representative and are based on computational studies of parent and substituted indolizine and pyrazole compounds. The actual values for this compound may differ.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity (ω) : Quantifies the ability of a species to accept electrons.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, CDFT calculations would be instrumental in pinpointing which atoms in the pyrazole and indolizine rings are most susceptible to different types of chemical reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the conformational flexibility of molecules and their interactions with other molecules, such as biological macromolecules.

While the individual pyrazole and indolizine rings are expected to be planar, the linkage between them allows for rotational freedom, leading to different possible conformations. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. This is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding of small molecules to biological targets like enzymes and receptors. mdpi.comtandfonline.com These simulations can provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

For a molecule like this compound, the nitrogen atoms in both the pyrazole and indolizine rings can act as hydrogen bond acceptors, while the N-H group of the pyrazole can be a hydrogen bond donor. The aromatic nature of both ring systems also allows for favorable π-π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov

MD simulations can further be used to assess the stability of the predicted binding poses over time and to understand the dynamic nature of the intermolecular interactions. nih.gov These simulations provide a more realistic picture of the binding event in a dynamic environment.

Theoretical Exploration of Reaction Pathways and Transition States

The synthesis of this compound and its derivatives can be elucidated through computational chemistry, which provides insights into reaction mechanisms, identifies the most probable pathways, and characterizes the transition states involved. Density Functional Theory (DFT) and ab initio calculations are powerful tools for mapping the potential energy surface of a reaction, allowing for the determination of activation energies and the geometries of intermediates and transition states.

For the formation of the indolizine core, a common synthetic route involves the [8π+2] cycloaddition (also known as the Tschitschibabin reaction) between a pyridinium (B92312) ylide and a suitable dipolarophile. Theoretical studies on analogous systems investigate the energetics of this pericyclic reaction, confirming its concerted or stepwise nature. The substitution pattern on both the pyridine (B92270) ring and the dipolarophile significantly influences the regioselectivity and stereoselectivity of the cycloaddition. Computational models can predict the favored regioisomer by comparing the activation barriers of the possible reaction channels.

In the context of this compound, theoretical models would likely focus on the reaction between a 2-substituted pyridine bearing a pyrazole moiety and an activated alkyne. The calculations would explore the rotational barriers of the single bonds connecting the heterocyclic rings and their impact on the geometry of the transition state. The solvent effects on the reaction pathway can also be modeled using implicit or explicit solvent models, providing a more accurate description of the reaction in a condensed phase.

Table 1: Hypothetical Activation Energies for the Formation of this compound via Different Pathways

| Reaction Pathway | Dipolarophile | Method/Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Concerted [8π+2] Cycloaddition | Dimethyl acetylenedicarboxylate | B3LYP/6-31G(d) | PCM (DCM) | 15.2 |

| Stepwise (Michael Addition followed by cyclization) | Dimethyl acetylenedicarboxylate | B3LYP/6-31G(d) | PCM (DCM) | 22.5 |

| Concerted [8π+2] Cycloaddition | Ethyl propiolate | M06-2X/6-311+G(d,p) | SMD (Toluene) | 18.7 |

| Stepwise (Michael Addition followed by cyclization) | Ethyl propiolate | M06-2X/6-311+G(d,p) | SMD (Toluene) | 25.1 |

Note: The data in this table is illustrative and based on typical values for similar cycloaddition reactions. It serves to demonstrate the type of information that can be obtained from theoretical explorations of reaction pathways.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to examine the relationship between the molecular structure of this compound derivatives and their chemical reactivity. By calculating a variety of molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to predict the biological activity or physical properties of novel, unsynthesized compounds.

Key electronic descriptors that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Other important descriptors include the electrostatic potential (ESP) mapped onto the electron density surface, which can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Atomic charges, calculated using various population analysis schemes (e.g., Mulliken, NBO), provide further insight into the charge distribution within the molecule. Steric descriptors, such as molecular volume and surface area, can also play a crucial role in determining reactivity, particularly in biological systems where a molecule's ability to fit into a binding site is critical.

For this compound, computational studies could explore how substituents on either the indolizine or pyrazole rings affect these descriptors. For example, the introduction of electron-withdrawing or electron-donating groups would be expected to modulate the HOMO and LUMO energies, thereby tuning the molecule's electronic properties and reactivity.

Table 2: Calculated Electronic Properties of Substituted this compound Derivatives

| Substituent (R) at C-5 of Indolizine | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -5.87 | -1.92 | 3.95 | 2.5 |

| -NO2 | -6.21 | -2.54 | 3.67 | 5.8 |

| -OCH3 | -5.65 | -1.78 | 3.87 | 3.1 |

| -CN | -6.15 | -2.45 | 3.70 | 6.2 |

Note: This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory to illustrate the influence of substituents on the electronic properties of the this compound scaffold.

Prediction of Spectroscopic and Photophysical Properties

Time-Dependent Density Functional Theory (TDDFT) for Excitation Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for studying the excited-state properties of molecules. It allows for the prediction of electronic absorption spectra, which correspond to the transitions from the ground state to various excited states. For this compound, TDDFT calculations can provide valuable information about the nature of its electronic transitions, including the orbitals involved and the oscillator strengths, which are related to the intensity of the absorption bands.

The choice of functional and basis set is crucial for obtaining accurate TDDFT results. Functionals such as B3LYP, CAM-B3LYP, and M06-2X are commonly employed for this purpose. The calculations can predict the wavelength of maximum absorption (λmax) and can help to interpret experimental UV-Vis spectra. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to classify them as π→π, n→π, or charge-transfer (CT) transitions.

In the case of this compound, the electronic transitions are likely to be dominated by π→π* transitions within the aromatic system. The calculations can also reveal the extent of intramolecular charge transfer (ICT) upon excitation, which is an important characteristic for applications in materials science, such as in the design of fluorescent probes and organic light-emitting diodes (OLEDs).

Calculation of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizabilities)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules, such as the first hyperpolarizability (β) and the second hyperpolarizability (γ). These properties are related to the molecule's response to a strong external electric field.

The calculation of hyperpolarizabilities is typically performed using DFT or ab initio methods. The results of these calculations can be used to screen for candidate molecules with large NLO responses. For this compound, the presence of a donor-π-acceptor (D-π-A) framework is a key structural feature that can lead to a significant NLO response. The indolizine ring can act as an electron-rich π-system, while the pyrazole ring and any substituents can be tuned to act as electron donors or acceptors.

Computational studies can systematically investigate the effect of different substituents on the hyperpolarizability of the this compound scaffold. This allows for the rational design of new molecules with enhanced NLO properties. The calculated hyperpolarizabilities can be compared with experimental values obtained from techniques such as Hyper-Rayleigh Scattering (HRS) or Electric Field Induced Second Harmonic Generation (EFISH).

Table 3: Predicted Photophysical and NLO Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| λmax (nm) | 385 | TD-B3LYP/6-31G(d) |

| Oscillator Strength (f) | 0.45 | TD-B3LYP/6-31G(d) |

| First Hyperpolarizability (β) (10⁻³⁰ esu) | 15.2 | B3LYP/6-31G(d) |

| Second Hyperpolarizability (γ) (10⁻³⁶ esu) | 8.7 | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and intended to show the types of properties that can be predicted through computational methods. The actual values would be dependent on the specific computational methodology employed.

Photophysical Properties and Advanced Spectroscopic Applications

Absorption and Emission Spectroscopic Characterization

The photophysical behavior of 3-(1H-Pyrazol-3-yl)indolizine and its analogues is dictated by the electronic transitions within their π-conjugated systems. Spectroscopic techniques such as UV-Visible absorption and fluorescence spectroscopy are pivotal in elucidating these properties.

UV-Visible Absorption Characteristics

The UV-Visible absorption spectra of pyrazolyl-indolizine derivatives are characterized by absorption maxima that are influenced by the specific substitution patterns on the indolizine (B1195054) and pyrazole (B372694) rings. For instance, a series of novel pyrazolyl-indolizine derivatives have been synthesized and their structures confirmed using various spectral analyses, including UV-Vis spectroscopy. nih.govresearchgate.net While specific absorption maxima for the parent this compound are not extensively reported, studies on related substituted indolizine derivatives show absorption peaks typically in the range of 306–416 nm. rsc.org The position and intensity of these absorption bands are sensitive to the electronic nature of the substituents and the solvent polarity.

Fluorescence Emission Spectroscopy and Quantum Yields

Upon excitation at their absorption maxima, many pyrazolyl-indolizine derivatives exhibit fluorescence. The emission wavelengths and quantum yields are key parameters that determine their potential as fluorophores. Research on pyrrolizine-3-one derivatives, which share structural similarities, has shown fluorescence emission in the range of 465–498 nm and 603–614 nm, with quantum yields varying from 0.002 to 0.046. rsc.org The fluorescence properties of these compounds are also highly dependent on the molecular structure and the surrounding environment. For example, a mild and efficient acid-catalyzed method has been developed to prepare various fluorescent indolizine derivatives, and their UV-vis absorption and fluorescence properties were found to be correlated with the substituent groups on the indolizine rings. nih.gov

Table 1: Photophysical Data for Selected Indolizine Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Pyrrolizine-3-one with pyrrolyl substituent | ~306-416 | ~465-498 / 603-614 | 0.002-0.046 | rsc.org |

Application as Fluorescent Sensors in Analytical Chemistry

The inherent fluorescence of the pyrazolyl-indolizine scaffold makes it a promising platform for the development of chemosensors for the detection of various analytes, particularly metal ions. nih.govrsc.org

Development of Sensing Mechanisms

The sensing mechanism of pyrazole-based fluorescent sensors often involves the coordination of the target analyte with the nitrogen atoms of the pyrazole ring or other chelating groups appended to the molecule. nih.govrsc.org This interaction can lead to changes in the photophysical properties of the fluorophore, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching of the fluorescence signal. For instance, pyrazole derivatives have been successfully employed as fluorescent probes for the selective detection of metal ions like Fe³⁺ and Al³⁺. rsc.orgnih.gov The binding of the metal ion restricts intramolecular rotations or modulates photoinduced electron transfer (PET) processes, resulting in a measurable change in fluorescence intensity. While specific studies on this compound as a sensor are limited, the general principles derived from related pyrazole-based sensors suggest its potential in this area. nih.govnih.gov

Utility as Spectroscopic Sensitizers

Indolizine derivatives have been explored as organic sensitizers in dye-sensitized solar cells (DSSCs). mst.edu Their role is to absorb light and efficiently inject electrons into the semiconductor material, initiating the process of electricity generation. The pyrazolyl-indolizine framework, with its electron-rich heterocyclic system, can be tailored to absorb light in the visible region of the spectrum. The pyrazole moiety can also act as an anchoring group to bind the dye to the surface of semiconductor nanoparticles like TiO₂. researchgate.net The efficiency of these sensitizers is dependent on their absorption characteristics, energy levels, and the kinetics of electron injection and regeneration.

Exploration in Organic Fluorescent Materials Science

The strong fluorescence and tunable emission properties of indolizine and pyrazole derivatives make them attractive candidates for the development of organic fluorescent materials. These materials have potential applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs). Pyrazoline derivatives, which are structurally related to pyrazoles, have been utilized in OLEDs due to their high fluorescence quantum yields. mdpi.com The incorporation of the rigid and planar pyrazolyl-indolizine core into organic molecules could lead to materials with enhanced solid-state fluorescence, a desirable property for efficient OLEDs. rsc.org The ability to modify the substituents on the pyrazolyl-indolizine scaffold allows for the fine-tuning of the emission color and other photophysical properties, paving the way for the design of novel organic electronic materials. rsc.org

Investigation as Potential Conductive Materials

There is currently a lack of specific studies investigating the conductive properties of this compound. The electrical properties of organic molecules are intrinsically linked to their molecular structure, particularly the extent of π-conjugation, which facilitates the movement of electrons. While both the indolizine and pyrazole rings are aromatic and contain delocalized π-electrons, the specific electronic interaction and charge transport characteristics of the combined this compound system have not been reported.

Generally, for an organic compound to be considered a potential conductive material, it would need to exhibit properties such as:

A low energy band gap: This allows for easier excitation of electrons to a conductive state.

Favorable molecular packing in the solid state: Efficient stacking of molecules can create pathways for charge transport.

Stability under ambient conditions: The material should not degrade quickly when exposed to oxygen or moisture.

Without experimental data from techniques such as cyclic voltammetry, conductivity measurements on thin films, or theoretical calculations of the electronic band structure for this compound, any discussion of its conductive properties would be purely speculative.

Advanced Spectroscopic Imaging Applications

Similarly, there are no specific reports on the application of this compound in advanced spectroscopic imaging. Fluorescent molecules are often employed as probes in various imaging techniques. The photophysical properties of a compound, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, are critical for its suitability as an imaging agent.

While some indolizine derivatives are known to exhibit fluorescence, the specific photophysical characteristics of this compound have not been detailed in the available literature. Research in this area would typically involve:

Synthesis and Photophysical Characterization: Measuring the absorption and fluorescence spectra, quantum yield, and lifetime of the compound.

In Vitro and In Vivo Imaging Studies: Evaluating the compound's ability to label specific cells or tissues and its performance in imaging modalities like fluorescence microscopy or bioimaging.

The absence of such studies for this compound means that its potential in advanced spectroscopic imaging is yet to be explored and established. Further research is required to synthesize and characterize this compound to determine if it possesses the necessary photophysical properties for such applications.

Future Directions and Emerging Research Avenues

Challenges in Sustainable Synthesis of Indolizine-Pyrazole Systems

The conventional synthesis of indolizine (B1195054) and pyrazole (B372694) derivatives often involves multi-step procedures, harsh reaction conditions, and the use of expensive and hazardous reagents and catalysts, such as palladium, copper, and rhodium. ijettjournal.org These methods, while effective in producing the desired compounds, are often time-consuming, require prolonged refluxing, and generate significant amounts of hazardous waste, making them environmentally unsustainable. ijettjournal.org The development of green and sustainable synthetic methods for indolizine-pyrazole systems is therefore a critical area of research.

Key challenges in the sustainable synthesis of these compounds include:

Atom Economy: Many traditional methods have low atom economy, meaning a significant portion of the reactants are converted into byproducts rather than the desired product.

Use of Hazardous Solvents: The reliance on toxic and volatile organic solvents contributes to environmental pollution and poses safety risks.

Energy Consumption: High-temperature reactions and long reaction times lead to high energy consumption.

Catalyst Recovery and Reuse: The use of homogeneous catalysts often leads to difficulties in their separation from the reaction mixture and subsequent reuse.

To address these challenges, researchers are exploring various green chemistry approaches, such as the use of microwave irradiation, which can significantly reduce reaction times and improve yields. ijettjournal.org The development of one-pot, multi-component reactions is another promising strategy to improve efficiency and reduce waste. researchgate.net Furthermore, the use of water as a solvent and the development of recyclable catalysts are key areas of focus for making the synthesis of indolizine-pyrazole systems more sustainable. researchgate.netrsc.org

Development of Novel Reaction Methodologies

The demand for structurally diverse indolizine-pyrazole derivatives for various applications is driving the development of novel and efficient synthetic methodologies. Recent advances have focused on creating these complex molecules with greater control over their structure and properties.

One-pot synthesis has emerged as a powerful tool for the construction of complex heterocyclic systems. researchgate.net For instance, a facile one-pot synthesis of new fused indole-pyrazole derivatives has been reported, highlighting the potential for creating these hybrid molecules in a single step. researchgate.net These methods are not only more efficient but also align with the principles of green chemistry by reducing the number of purification steps and minimizing solvent waste.

Other innovative approaches include:

Metal-Catalyzed Reactions: While traditional methods use heavy metals, newer approaches focus on more sustainable and efficient metal catalysts. For example, rhodium-catalyzed tandem hydroformylation has been used in a one-pot process to synthesize indolizine derivatives. ijettjournal.org

1,3-Dipolar Cycloaddition: This method is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance the purity of indolizine derivatives. ijettjournal.org

These novel methodologies are expanding the accessible chemical space of indolizine-pyrazole derivatives, enabling the synthesis of a wider range of compounds with tailored properties for specific applications.

Expansion of Computational Modeling Capabilities

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding the structural, electronic, and photophysical properties of heterocyclic compounds. nih.govnih.gov For 3-(1H-Pyrazol-3-yl)indolizine and its analogs, computational studies can provide valuable insights that can guide the design of new molecules with desired properties.

DFT calculations can be used to:

Predict Molecular Geometries: Understanding the three-dimensional structure of these molecules is crucial for predicting their interactions with other molecules and their packing in the solid state.

Analyze Electronic Structure: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the HOMO-LUMO energy gap, can be calculated to predict the electronic and optical properties of the molecules. nih.gov These parameters are critical for applications in organic electronics.

Simulate Spectroscopic Properties: DFT can be used to predict various spectroscopic properties, such as UV-Vis absorption and emission spectra, which are essential for understanding the photophysical behavior of these compounds. nih.gov

Investigate Reaction Mechanisms: Computational modeling can help elucidate the mechanisms of chemical reactions, aiding in the optimization of synthetic routes.

The table below summarizes some key electronic properties of a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated using DFT, which can serve as a reference for understanding the properties of this compound.

Table 1: Calculated Electronic Properties of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

| Property | Value |

|---|---|

| HOMO Energy | -6.67 eV |

| LUMO Energy | -2.21 eV |

| HOMO-LUMO Gap | 4.46 eV |

| Ionization Potential | 6.67 eV |

| Electron Affinity | 2.21 eV |

| Electronegativity | 4.44 eV |

| Chemical Hardness | 2.23 eV |

| Chemical Softness | 0.22 eV |

Data sourced from a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

The continued development of computational methods and their application to indolizine-pyrazole systems will undoubtedly accelerate the discovery of new materials with enhanced performance.

Innovations in Materials Science Applications of Indolizine-Pyrazoles

The unique photophysical properties of indolizine and pyrazole derivatives, such as strong fluorescence, make them highly attractive for applications in materials science. nih.govmdpi.com The combination of these two heterocyclic systems in this compound is expected to lead to novel materials with tunable optoelectronic properties.

Emerging applications of indolizine-pyrazole derivatives in materials science include:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission colors of these compounds make them promising candidates for use as emitters in OLEDs. researchgate.net For instance, trifluoromethyl-substituted pyrazole derivatives have been investigated for their potential in electroluminescent applications, with some devices exhibiting bright bluish-green light emission. mdpi.comresearchgate.net

Fluorescent Sensors: The sensitivity of the fluorescence of these compounds to their local environment can be exploited for the development of chemosensors for the detection of ions and small molecules. researchgate.net

Photovoltaics: Pyrazole derivatives have also been explored for their potential in bulk heterojunction solar cells. mdpi.com

Bioimaging: The fluorescent properties of pyrazole derivatives, coupled with their potential biocompatibility, make them interesting candidates for bioimaging applications. nih.gov

The table below presents some photophysical data for a series of trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, which are structurally related to the target compound and demonstrate the potential for tuning the emission properties of such systems.

Table 2: Photophysical Data for Trifluoromethyl Substituted 1H-pyrazolo[3,4-b]quinolines in Dichloromethane

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Mol1 | 382 | 417 | 2200 | 0.05 |

| Mol2 | 390 | 481 | 4700 | 0.44 |

| Mol3 | 390 | 506 | 5600 | 0.40 |

Data sourced from a study on trifluoromethyl substituted derivatives of pyrazoles as materials for photovoltaic and electroluminescent applications. mdpi.comresearchgate.net

The continued exploration of the structure-property relationships in indolizine-pyrazole systems will be crucial for the development of next-generation organic electronic materials with improved performance and stability.

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-Pyrazol-3-yl)indolizine?

The synthesis typically involves cyclization reactions. For example, the indolizine core can be formed via pyridine derivative-alkyne cyclization, followed by functionalization at the 3-position with a pyrazole moiety. Reaction conditions (e.g., solvent, catalyst) vary depending on substituents; anhydrous environments and transition metal catalysts (e.g., Pd) are often employed for cross-coupling steps .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using programs like SHELX (for refinement) and WinGX (for data processing) is standard. For example, SHELXL refines anisotropic displacement parameters, while ORTEP visualizes thermal ellipsoids . Nuclear Magnetic Resonance (NMR) and FTIR are used to confirm functional groups, with NMR resolving aromatic protons and pyrazole NH signals .

Q. What basic biological assays are used to screen this compound derivatives?

Initial screening often involves enzyme inhibition assays (e.g., anti-HIV-1 or acetylcholinesterase activity) using fluorescence-based or spectrophotometric methods. IC values are determined via dose-response curves, as seen in studies of indolizine-based HIV-1 inhibitors .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from variations in substituent positioning or assay conditions. For example, replacing indole with indolizine in benanserin analogs reduced antihistamine activity but retained anti-acetylcholinesterase effects. Systematic Structure-Activity Relationship (SAR) studies, coupled with molecular docking, help isolate critical structural motifs .

Q. What mechanistic insights explain the photoluminescence quenching of this compound derivatives?

Fluorescence quenching by electron-deficient phenols (e.g., nitrophenols) likely involves electron transfer via H-bonding between indolizine carbonyl/amine groups and phenolic hydroxyls. HOMO-LUMO energy calculations and transient absorption spectroscopy are recommended to validate this mechanism .

Q. How do solvent and base choice influence regioselective fluorination of the indolizine core?

Ethyl acetate as solvent and KHCO as base optimize yields (up to 61%) for 2-fluoroindolizine derivatives. Polar aprotic solvents stabilize intermediates, while weak bases minimize side reactions. Solvent polarity and base strength should be systematically screened for new substrates .

Q. What strategies improve the crystallinity of this compound derivatives for X-ray studies?

Slow evaporation from high-boiling solvents (e.g., DMF) or vapor diffusion methods enhance crystal growth. For challenging cases, co-crystallization with carboxylic acid co-formers or metal coordination (e.g., Zn) can stabilize lattice packing .

Methodological Considerations

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic R-factors (<5% for high-quality data) .

- SAR Workflow :

- Photophysical Analysis : Use time-resolved fluorescence and Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.